N-(1-metilsulfonilpropan-2-il)carbamato de tert-butilo

Descripción general

Descripción

Molecular Structure Analysis

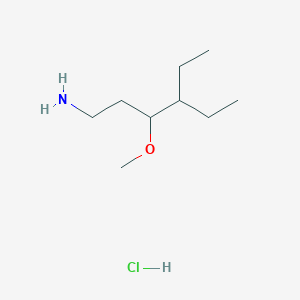

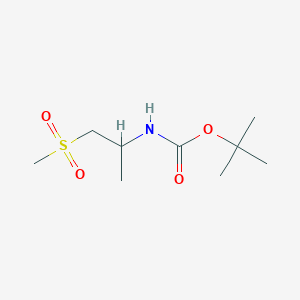

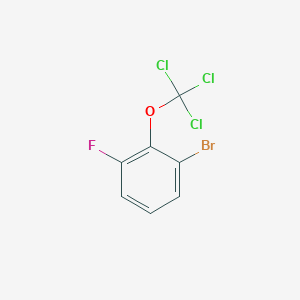

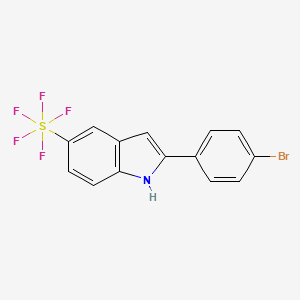

The molecular structure of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate can be represented by the InChI code: 1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) . This indicates that the molecule consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a methanesulfonylpropan-2-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate include a molecular weight of 237.32 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Síntesis de Ceftolozano

N-(1-metilsulfonilpropan-2-il)carbamato de tert-butilo: es un intermediario clave en la síntesis de Ceftolozano, un antibiótico cefalosporínico de quinta generación . Este compuesto ha demostrado una fuerte actividad contra bacterias Gram-positivas y Gram-negativas, incluidas cepas multirresistentes de Pseudomonas aeruginosa .

Investigación de Síntesis Orgánica

En química orgánica, este compuesto se utiliza para la síntesis de varias moléculas orgánicas. Su papel como intermediario permite la creación de estructuras complejas a través de múltiples pasos de reacción, como aminación, reducción, esterificación y condensación .

Desarrollo de Medicamentos

La utilidad del compuesto en la síntesis de antibióticos como Ceftolozano destaca su importancia en el desarrollo de medicamentos, particularmente en la creación de nuevos tratamientos para infecciones bacterianas resistentes a los antibióticos actuales .

Mecanismo De Acción

Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a chemical compound that can act as a catalyst in some reactions. It is believed to act by forming a coordination complex with the reactants, which then facilitates the reaction. This mechanism is known as the Lewis acid-base mechanism.

Biochemical and Physiological Effects

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased cognitive function. Additionally, tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has been found to possess anti-inflammatory and analgesic properties, as well as anticonvulsant activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a valuable reagent for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and its catalytic activity makes it useful for a variety of reactions. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is important to remember that tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a highly reactive compound, and should be handled with care.

Direcciones Futuras

Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has a variety of potential future applications in the scientific research field. For example, it could be used in the development of new pharmaceuticals, such as drugs for the treatment of neurological disorders. Additionally, it could be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, it could be used in the development of new catalysts for chemical reactions, such as the Heck reaction. Finally, it could be used in the development of new materials, such as nanomaterials.

Safety and Hazards

The safety information for tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSMVAHUIPRGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

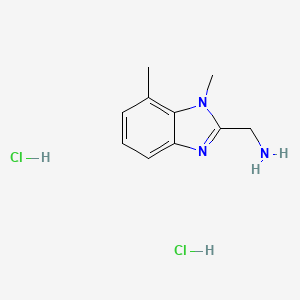

![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)

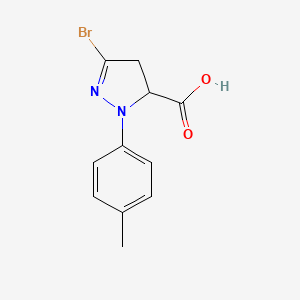

![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)